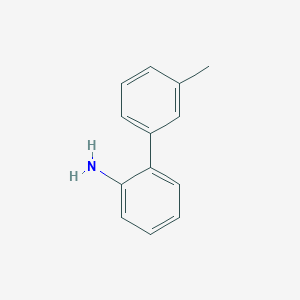

2-(3-Methylphenyl)aniline

Descripción general

Descripción

2-(3-Methylphenyl)aniline: is an organic compound that belongs to the class of aromatic amines It consists of an aniline moiety substituted with a 3-methylphenyl group at the second position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenyl)aniline can be achieved through several methods:

-

Aromatic Nucleophilic Substitution: : One common method involves the nucleophilic substitution of 3-methylbromobenzene with aniline in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions in a polar solvent like ethanol or dimethylformamide (DMF).

-

Reductive Amination: : Another method involves the reductive amination of 3-methylbenzaldehyde with aniline. This reaction is catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale reductive amination due to its efficiency and high yield. The process is typically carried out in continuous flow reactors to ensure consistent product quality and to minimize reaction times.

Análisis De Reacciones Químicas

Nitration Reactions

The nitration of 2-(3-Methylphenyl)aniline is influenced by the directing effects of the amino group and the methyl substituent. The amino group is a strong activating, ortho/para-directing moiety, while the methyl group (at the meta position relative to the amino group) is activating but less influential.

-

Regioselectivity :

-

Nitration typically occurs ortho or para to the amino group due to its strong +R (resonance) effect.

-

The methyl group’s +I (inductive) effect may slightly favor meta substitution relative to itself, but this is secondary to the amino group’s dominance.

-

For example, in analogous systems like N-(3-methylphenyl)-succinimide, nitration yields products influenced by both substituents, with the amino group often dictating regioselectivity .

-

-

Reaction Conditions :

Oxidative Amination

This compound can participate in oxidative amination reactions, where it couples with phenols to form benzoquinone anils or N,O-biaryl compounds.

-

Catalytic System :

-

Reaction Pathway :

Diazonium Salt Reactions

This compound undergoes diazotization to form diazonium salts, which are intermediates in various substitution reactions.

Sandmeyer Reaction

-

Conditions : CuCl₂ or CuBr₂ in HCl.

-

Products : Chlorobenzene or bromobenzene derivatives, depending on the copper salt used .

Gattermann Reaction

Diazo Coupling

Radical Reactions

This compound may react with methyl radicals, leading to hydrogen abstraction or addition products.

-

Mechanism :

Electrophilic Substitution

The amino group’s strong activating effect enables electrophilic substitution at ortho/para positions.

-

Reagents :

-

Examples :

Table 1: Nitration Regioselectivity

| Substituent Position | Directing Effect | Major Product |

|---|---|---|

| Amino Group (Position 2) | Ortho/Para | Ortho/Para nitration |

| Methyl Group (Position 3) | Meta | Minor meta-substituted products |

Table 2: Diazonium Salt Reactions

| Reaction Type | Reagents | Products |

|---|---|---|

| Sandmeyer | CuCl₂/HCl | Chlorobenzene derivatives |

| Gattermann | CuCN/HCl | Cyanobenzene derivatives |

| Diazo Coupling | β-Naphthol | Azo dyes |

Aplicaciones Científicas De Investigación

Chemical Synthesis

2-(3-Methylphenyl)aniline serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical transformations:

- Reagent in Organic Reactions : It is utilized as a reagent in reactions such as coupling reactions and electrophilic substitutions, enabling the formation of more complex molecules.

- Synthesis of Dyes and Pigments : The compound is instrumental in producing azo dyes and other colorants due to its ability to undergo diazotization and subsequent coupling reactions with phenolic compounds .

Biological Research

Research into the biological activities of this compound has revealed potential therapeutic applications:

- Antimicrobial Properties : Studies have indicated that derivatives of this compound exhibit antimicrobial activity against various bacterial strains, making it a candidate for developing new antibacterial agents .

- Anticancer Activity : Investigations into its anticancer properties have shown promising results, particularly in targeting specific cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation .

Pharmaceutical Development

The pharmaceutical industry is exploring this compound for its potential in drug development:

- Drug Design : Its derivatives are being studied for their efficacy as drug candidates, particularly in the treatment of infections and cancer. The structural modifications can enhance bioactivity and selectivity towards specific biological targets .

- Mechanism of Action : Understanding how this compound interacts with biological systems is crucial for its application in medicine. It may act on specific molecular pathways, influencing enzyme activity and cellular processes .

Industrial Applications

In industrial settings, this compound finds several applications:

- Manufacture of Industrial Chemicals : It is used in producing various chemicals, including stabilizers and antioxidants for plastics and rubber products.

- Production of Coatings : The compound contributes to formulating coatings that require specific chemical properties such as durability and resistance to environmental factors.

Case Study 1: Antimicrobial Activity

A study published in PMC evaluated the antimicrobial effects of this compound derivatives against E. coli and Staphylococcus aureus. Results indicated that certain modifications to the aniline structure significantly enhanced antibacterial activity, suggesting a pathway for developing new antibiotics .

Case Study 2: Synthesis of Novel Compounds

Research conducted on the synthesis of pyrazine derivatives using this compound demonstrated its versatility as a building block in medicinal chemistry. The synthesized compounds showed promising results in preliminary biological assays, indicating potential therapeutic uses .

Mecanismo De Acción

The mechanism by which 2-(3-Methylphenyl)aniline exerts its effects depends on its specific application:

-

Biological Activity: : In biological systems, it may interact with cellular enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit bacterial growth by interfering with cell wall synthesis.

-

Chemical Reactions: : In chemical synthesis, its reactivity is influenced by the electron-donating methyl group, which can activate the aromatic ring towards electrophilic substitution.

Comparación Con Compuestos Similares

2-(3-Methylphenyl)aniline can be compared with other aromatic amines, such as:

-

Aniline: : The parent compound, which lacks the methyl substituent. Aniline is less reactive in electrophilic substitution reactions compared to this compound.

-

2-(4-Methylphenyl)aniline: : Similar to this compound but with the methyl group in the para position. This positional isomer may exhibit different reactivity and biological activity due to steric and electronic effects.

-

2-(2-Methylphenyl)aniline: : Another positional isomer with the methyl group in the ortho position. This compound may have different physical properties and reactivity due to the proximity of the methyl group to the amino group.

Actividad Biológica

2-(3-Methylphenyl)aniline, also known as 3-methyl-2-aniline, is an aromatic amine compound with the molecular formula C13H13N. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, presenting relevant research findings, case studies, and data in a structured format.

Chemical Structure and Properties

The structure of this compound consists of an aniline group substituted with a methyl group on the meta position of the phenyl ring. This configuration influences its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H13N |

| Molecular Weight | 185.25 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Varies by purity |

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted that certain analogs demonstrated effectiveness against both gram-positive and gram-negative bacteria, as well as fungi, suggesting potential use in developing new antimicrobial agents.

- Mechanism of Action : The antimicrobial activity is believed to be linked to the compound's ability to disrupt bacterial cell walls or interfere with essential metabolic processes.

Anticancer Potential

Another area of interest is the compound's potential in cancer therapy. In cellular studies, this compound has been observed to modulate gene expression related to cell proliferation and apoptosis in various cancer cell lines.

- Case Study : A study involving breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent.

Toxicological Profile

Despite its promising biological activities, the toxicological profile of this compound raises concerns. Some studies have indicated that compounds with similar structures can exhibit carcinogenic properties. For instance, related compounds have shown liver carcinogenicity in animal models .

- Key Findings :

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

2-(3-methylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEINGNAGTYZIMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363666 | |

| Record name | 2-(3-methylphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73818-73-2 | |

| Record name | 2-(3-methylphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.